Hemado

Descripción general

Descripción

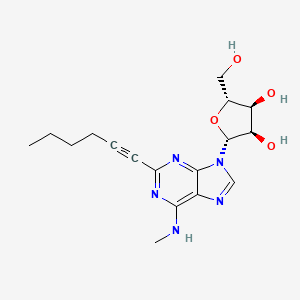

Este compuesto tiene una fórmula molecular de C17H23N5O4 y un peso molecular de 361,4 g/mol . HEMADO se utiliza principalmente en la investigación científica debido a su alta afinidad por el receptor de adenosina A3, lo que lo convierte en una herramienta valiosa para estudiar las funciones del receptor y los procesos biológicos relacionados .

Aplicaciones Científicas De Investigación

HEMADO tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

HEMADO ejerce sus efectos uniéndose selectivamente al receptor de adenosina A3 con alta afinidad (Ki de 1,1 nM en el subtipo A3 humano) . Esta unión activa el receptor, lo que lleva a una cascada de eventos de señalización intracelular. Los principales objetivos moleculares incluyen los receptores acoplados a proteínas G, que median diversas respuestas fisiológicas, como los efectos antiinflamatorios y anticancerígenos .

Análisis Bioquímico

Biochemical Properties

Hemado plays a significant role in biochemical reactions due to its interaction with the adenosine A3 receptor . This interaction influences various enzymes, proteins, and other biomolecules, altering their function and contributing to the overall biochemical activity of this compound .

Cellular Effects

This compound exerts a variety of effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The interaction of this compound with the adenosine A3 receptor can trigger a cascade of intracellular events, leading to changes in cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the adenosine A3 receptor . This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and alterations in the function of various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information concerning product stability, particularly in solution, has rarely been reported . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages

Metabolic Pathways

This compound is involved in various metabolic pathways due to its interaction with the adenosine A3 receptor . This interaction can influence metabolic flux and metabolite levels .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

HEMADO se puede sintetizar mediante un proceso de varios pasos que implica la alquilación de derivados de adenosina. Los pasos clave incluyen:

Alquilación: La introducción de un grupo hexinil en la molécula de adenosina.

Metilación: La adición de un grupo metilo al átomo de nitrógeno en la sexta posición del anillo de adenosina.

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, la síntesis generalmente involucra técnicas estándar de química orgánica, como la alquilación y la metilación, en condiciones controladas. El compuesto se purifica luego utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para lograr una pureza ≥99% .

Análisis De Reacciones Químicas

Tipos de Reacciones

HEMADO experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Reducción: this compound se puede reducir para formar diferentes productos reducidos.

Sustitución: El grupo hexinil se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar para reacciones de sustitución.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, que se pueden estudiar más a fondo para sus actividades biológicas .

Comparación Con Compuestos Similares

HEMADO es único debido a su alta selectividad y afinidad por el receptor de adenosina A3. Los compuestos similares incluyen:

N6-Ciclopentil adenosina: Un agonista selectivo para el receptor de adenosina A1.

2-Cloro adenosina: Un agonista no selectivo del receptor de adenosina.

N6-Benziladenosina: Otro agonista selectivo para el receptor de adenosina A3.

En comparación con estos compuestos, la selectividad de this compound para el receptor de adenosina A3 lo hace particularmente valioso para estudiar las funciones específicas y el potencial terapéutico de este subtipo de receptor .

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-[2-hex-1-ynyl-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O4/c1-3-4-5-6-7-11-20-15(18-2)12-16(21-11)22(9-19-12)17-14(25)13(24)10(8-23)26-17/h9-10,13-14,17,23-25H,3-5,8H2,1-2H3,(H,18,20,21)/t10-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCIMZNSNPOGOP-IWCJZZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403842-38-6 | |

| Record name | HEMADO | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

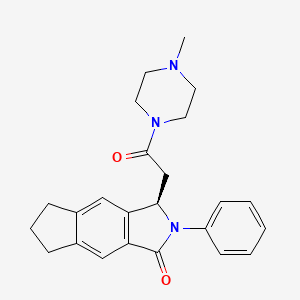

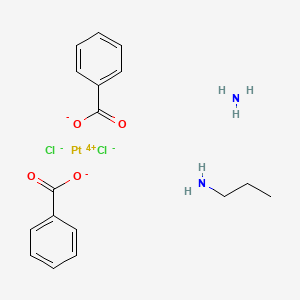

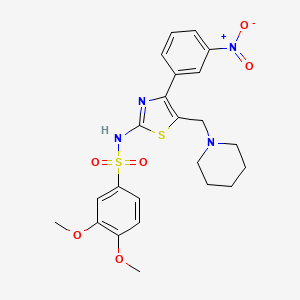

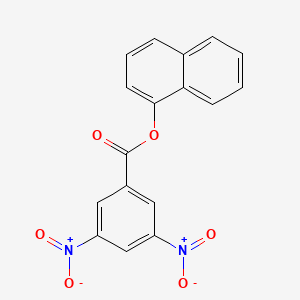

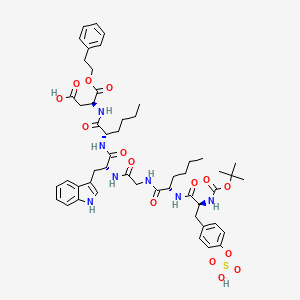

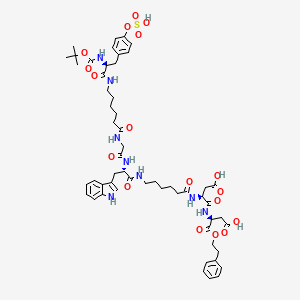

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 2-(1-Hexynyl)-N-methyladenosine (HEMADO)?

A1: 2-(1-Hexynyl)-N-methyladenosine (this compound) acts as a selective agonist for the adenosine A3 receptor (A3AR) []. This means it binds to A3AR and activates it, mimicking the effects of adenosine at this specific receptor subtype.

Q2: What evidence suggests that this compound exerts its effects through A3AR and not other adenosine receptor subtypes?

A2: Several lines of evidence support the selectivity of this compound for A3AR:

- Pharmacological Studies: Research using [3H]this compound binding assays demonstrates its high affinity for human A3AR []. Furthermore, functional studies show that this compound effectively competes with other A3AR-selective ligands, indicating binding to the same receptor site [].

- Differential Expression and Response: Studies comparing lung and skin mast cells revealed that this compound significantly enhanced degranulation only in lung mast cells, which express significantly higher levels of A3AR []. This suggests that the presence and abundance of A3AR correlate with this compound's effects.

- Inhibition by Pertussis Toxin: The ability of pertussis toxin, a known inhibitor of Gi-coupled receptors like A3AR, to block this compound's effects on lung mast cell degranulation further confirms its action through this receptor subtype [].

Q3: How does this compound impact cellular function, specifically in the context of ischemia-reperfusion injury?

A3: Research on isolated rat hearts subjected to ischemia-reperfusion injury found that this compound administration led to a reduction in the levels of lactate dehydrogenase (LDH) and creatine kinase-MB (CK-MB) in coronary flow []. These enzymes are indicative of myocardial cell damage. This protective effect was abolished with the co-administration of 5-hydroxydecanoate, a specific mitochondrial ATP-sensitive potassium channel (mitoKATP) blocker, suggesting that this compound's cardioprotective effects might be mediated, at least in part, by mitoKATP channels [].

Q4: Are there any identified effects of this compound on cellular proliferation?

A4: In vitro studies using rat pulmonary artery and microvascular endothelial cells indicate that this compound, as an A3AR agonist, can influence endothelial cell proliferation []. While the exact mechanisms and the extent of these effects are still under investigation, this finding suggests a potential role of A3AR and this compound in pulmonary vascular remodeling.

Q5: What are the potential implications of this compound's effects on A3AR for therapeutic applications?

A5: While further research is needed, the findings related to this compound's A3AR agonism open avenues for exploring its therapeutic potential in conditions like:

- Cardioprotection: The observed reduction in cardiac enzyme markers during ischemia-reperfusion injury suggests possible applications in mitigating heart attack damage [].

- Pulmonary Hypertension: Modulation of endothelial cell proliferation through A3AR targeting by this compound could offer new strategies for managing pulmonary arterial remodeling associated with pulmonary hypertension [].

- Asthma: The ability of this compound to enhance degranulation of lung mast cells, which are key players in asthma, warrants further investigation into its potential role in asthma exacerbation or treatment [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-6-(4-methylpiperazin-1-yl)-11h-pyrido[2,3-b][1,4]benzodiazepine](/img/structure/B1672963.png)

![6-Phenylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1672970.png)

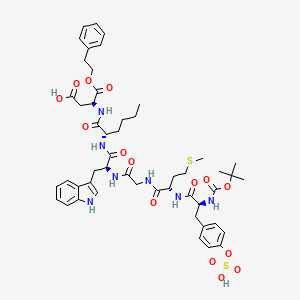

![[(2S)-4-Amino-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]-(2-phenylethyl)amino]-4-oxobutanoyl] (2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoate](/img/structure/B1672973.png)

![2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide](/img/structure/B1672978.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-[[(Z)-4-oxobut-2-enoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672980.png)